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Compound of Interest

Compound Name: Chromozym U

Cat. No.: B12056430

Get Quote

Abstract & Introduction
The transition from standard cuvette-based spectrophotometry to high-throughput microplate

formats requires precise recalibration of kinetic parameters. Chromozym U (typically Bz-Val-

Gly-Arg-pNA or similar synthetic peptide), a specific chromogenic substrate for Urokinase-type

Plasminogen Activator (uPA), releases p-nitroaniline (pNA) upon enzymatic cleavage.

While standard cuvette protocols suggest reaction volumes of 1.0–3.0 mL with defined

pathlengths (1 cm), microplate assays utilize 100–200 µL volumes with variable pathlengths.

This guide provides a validated workflow to determine the optimal working concentration of

Chromozym U for 96-well microplates, ensuring linearity, maximizing

, and correcting for pathlength variability (Beer-Lambert Law adaptation).

Key Mechanistic Insight
The assay relies on the amidolytic activity of uPA. The enzyme cleaves the amide bond

between the arginine residue and the p-nitroaniline group. The rate of pNA formation (yellow

color) is directly proportional to uPA activity and is measured at 405 nm.
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Figure 1: Enzymatic hydrolysis mechanism of Chromozym U by Urokinase. The release of

pNA is the rate-limiting detection step.

Material Preparation & Handling[1][2][3]
Reagents

Chromozym U: (Check vial for specific molecular weight, typically MW ~600-700 Da).

Reconstitution Solvent: Sterile distilled water (HPLC grade recommended).

Assay Buffer: 50 mM Tris-HCl, 100 mM Glycine, pH 8.8 (Optimal for uPA). Note: Addition of

0.01% Tween-20 prevents enzyme adsorption to plastics.

Stop Solution (Endpoint Mode): 20% Acetic Acid or 1 M Citric Acid.

Preparation of Stock Solutions
Substrate Stock (5 mM): Dissolve the lyophilized Chromozym U powder in sterile water.

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.

Stability:[1][2] Store at 2–8°C for up to 2 weeks. For long-term, aliquot and freeze at -20°C.
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pNA Standard Stock (10 mM): Dissolve p-nitroaniline (Sigma) in DMSO to create a standard

for quantifying product release.

Determination of Optimal Working Concentration (
Analysis)
Do not rely on cuvette concentrations (often 0.15 mM). In microplates, rapid depletion and

lower pathlengths require optimization. You must determine the Michaelis-Menten constant (

) under your specific buffer/plate conditions.

Protocol: Substrate Titration
Dilution Series: Prepare a 2-fold serial dilution of Chromozym U in Assay Buffer.

Range: 0 µM to 1000 µM (Final In-Well Concentration).

Recommended points: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

Enzyme Addition: Add fixed concentration of uPA (e.g., 50 IU/mL) to the plate.

Kinetic Read: Measure Absorbance (405 nm) every 30 seconds for 15 minutes at 37°C.

Analysis: Plot Initial Velocity (

, mOD/min) vs. Substrate Concentration

.

Selection Rule:

For Activity Assays: Choose a concentration

(Saturation). Typically 0.4 – 0.5 mM is optimal for Chromozym U in microplates to ensure
Zero-Order kinetics.

For Inhibition Assays (

): Choose a concentration equal to
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(typically 50 – 100 µM) to maximize sensitivity to competitive inhibitors.

Standard Microplate Assay Protocol
This protocol assumes a working concentration of 0.4 mM (saturation conditions) for routine

activity screening.

Assay Setup (96-Well Flat Bottom Plate)
Component Volume (µL) Final Conc. Notes

Assay Buffer 100 µL - Diluent

Sample / Enzyme 50 µL Variable
Unknowns or

Standards

Chromozym U (4 mM) 50 µL
1.0 mM (Stock) ->

0.25 mM (Final)
Add last to initiate

Total Volume 200 µL

Note: If higher substrate concentration is required (e.g., 0.5 mM), adjust the stock concentration

to 8 mM or increase the substrate volume and decrease buffer volume.

Workflow Diagram
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PREPARE REAGENTS
(Buffer pH 8.8, Substrate 4mM)

PLATE LOADING
1. Add 100µL Buffer

2. Add 50µL Enzyme/Sample

PRE-INCUBATION
5-10 mins @ 37°C
(Equilibrate Temp)

INITIATE REACTION
Add 50µL Chromozym U

KINETIC READ
Abs 405nm

Interval: 30-60 sec
Duration: 10-20 min

Click to download full resolution via product page

Figure 2: Step-by-step microplate workflow for Chromozym U assay.

Data Analysis & Pathlength Correction (Critical)
In a standard 1 cm cuvette, the Beer-Lambert law is

. In a microplate,

(pathlength) is defined by the volume. For 200 µL in a standard 96-well plate,

.

Method A: The Standard Curve Method (Recommended)
Do not rely on theoretical extinction coefficients. Generate a pNA standard curve.[3]
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Prepare pNA standards: 0, 10, 20, 50, 100, 200 µM in Assay Buffer.

Read OD405.[2]

Calculate the Slope (OD/µM).

Formula:

Method B: Pathlength Correction Factor
If you must use the theoretical extinction coefficient of pNA (

):

Calculate Pathlength (

):

Example: 200 µL in a well with 0.32 cm² area

.

Formula:
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Issue Possible Cause Solution

Non-Linear Kinetics Substrate depletion

Reduce enzyme concentration

or increase Chromozym U

concentration.

High Background Spontaneous hydrolysis
Check buffer pH (should be <

9.0). Store substrate at 4°C.

Low Signal Wrong pH or Inhibition

Ensure Buffer is pH 8.8. Check

for protease inhibitors in

sample (e.g., PMSF).

Variable Replicates Meniscus effects

Use 0.01% Tween-20 in buffer.

Use "Pathlength Correction"

feature on reader if available.

[4]
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Disclaimer: "Chromozym" is a trademark of Roche/Pentapharm.[6] Ensure you verify the

specific peptide sequence on your vial (e.g., Z-Gly-Pro-Arg-pNA vs. Z-Val-Gly-Arg-pNA) as

values may vary slightly between synthetic analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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